molecular formula C20H32O2 B1632175 ent-17-Hydroxykauran-3-one CAS No. 960589-81-5

ent-17-Hydroxykauran-3-one

Cat. No.: B1632175
CAS No.: 960589-81-5
M. Wt: 304.5 g/mol
InChI Key: LHTFWLIJEYMGTO-ILRNBGBRSA-N
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Description

ent-17-Hydroxykauran-3-one is a complex organic compound characterized by its unique tetracyclic structure

Mechanism of Action

Target of Action

The primary target of ent-17-Hydroxykauran-3-one, also known as (1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one, is Staphylococcus aureus . This compound shows weak antimicrobial activity against this bacterium .

Mode of Action

It is known to exhibit weak antimicrobial activity . This suggests that it may interact with bacterial cells, possibly disrupting their cell wall or inhibiting essential enzymes, leading to their death or growth inhibition.

Result of Action

The primary result of the action of this compound is its weak antimicrobial activity against Staphylococcus aureus . This suggests that it may be effective in inhibiting the growth of this bacterium, potentially making it useful in the treatment of infections caused by Staphylococcus aureus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-17-Hydroxykauran-3-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the tetracyclic core structure through cyclization reactions.

    Functional Group Modifications: Introduction of the hydroxymethyl and trimethyl groups through specific reagents and conditions.

    Purification: Use of chromatographic techniques to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

ent-17-Hydroxykauran-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction of the ketone group to a secondary alcohol.

    Substitution: Replacement of the hydroxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ent-17-Hydroxykauran-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, depending on its biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A compound with a similar hydroxymethyl group but different overall structure.

    trans-4-(hydroxymethyl)cyclohexane-1-carboxylic acid methyl ester: Another compound with a hydroxymethyl group, used in different applications.

Uniqueness

ent-17-Hydroxykauran-3-one is unique due to its tetracyclic structure and specific functional groups

Properties

IUPAC Name

(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-18(2)15-6-9-20-10-13(14(11-20)12-21)4-5-16(20)19(15,3)8-7-17(18)22/h13-16,21H,4-12H2,1-3H3/t13-,14-,15-,16+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTFWLIJEYMGTO-ILRNBGBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@H](C4)CO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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